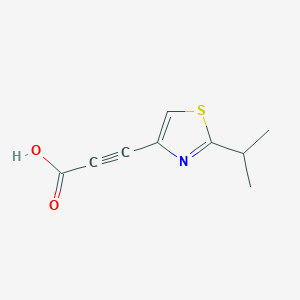
3-(2-Isopropylthiazol-4-yl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Isopropylthiazol-4-yl)propiolic acid is a carboxylic acid compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The isopropyl group attached to the thiazole ring and the propiolic acid moiety contribute to its unique chemical properties.
准备方法
The synthesis of 3-(2-Isopropylthiazol-4-yl)propiolic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Formation of the Propiolic Acid Moiety: The propiolic acid moiety can be introduced through the reaction of terminal alkynes with carbon dioxide under catalytic conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
化学反应分析
3-(2-Isopropylthiazol-4-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Addition: The triple bond in the propiolic acid moiety can undergo addition reactions with halogens or hydrogen to form dihaloalkenes or alkenes.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
3-(2-Isopropylthiazol-4-yl)propiolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(2-Isopropylthiazol-4-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl group and propiolic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
3-(2-Isopropylthiazol-4-yl)propiolic acid can be compared with other similar compounds, such as:
3-(2-Methylthiazol-4-yl)propiolic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(2-Ethylthiazol-4-yl)propiolic acid: Similar structure but with an ethyl group instead of an isopropyl group.
3-(2-Propylthiazol-4-yl)propiolic acid: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
3-(2-propan-2-yl-1,3-thiazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H9NO2S/c1-6(2)9-10-7(5-13-9)3-4-8(11)12/h5-6H,1-2H3,(H,11,12) |
InChI 键 |
RCQIHZVJOFFVMG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=CS1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


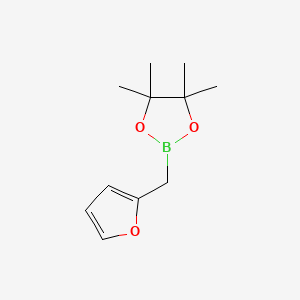



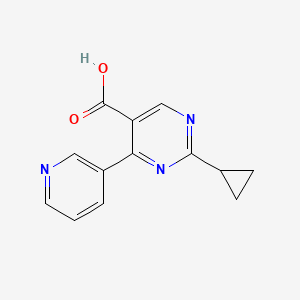
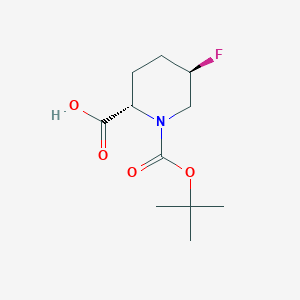
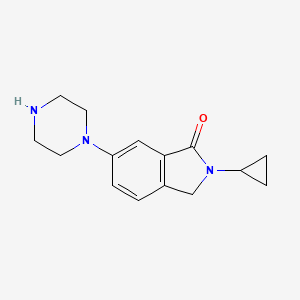
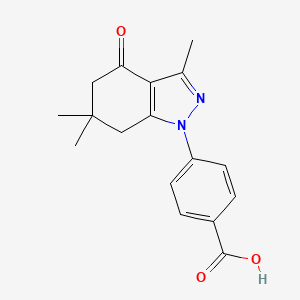
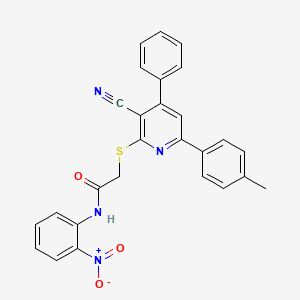
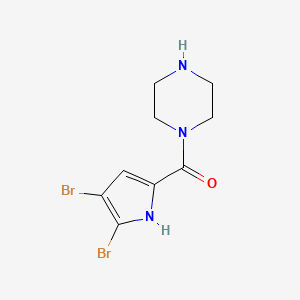
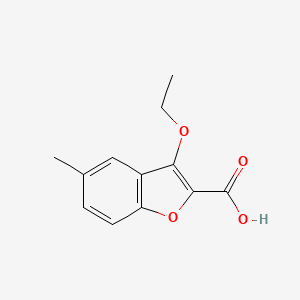
![N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11776498.png)

![7-Fluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11776509.png)
